Home > Products > Screening Compounds P19094 > 2-Deoxy-D-glucose-[3H(G)]
2-Deoxy-D-glucose-[3H(G)] -

2-Deoxy-D-glucose-[3H(G)]

Catalog Number: EVT-13967573
CAS Number:
Molecular Formula: C6H12O5
Molecular Weight: 166.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Deoxy-D-glucose, often referred to as 2-DG, is a glucose analog where the hydroxyl group at the second carbon atom is replaced by a hydrogen atom. This modification prevents 2-deoxy-D-glucose from undergoing normal glycolysis, making it a valuable tool in both research and therapeutic applications. It has been extensively studied for its role in inhibiting glucose metabolism, particularly in cancer research, where it can induce metabolic stress in cancer cells.

Source

The compound is synthesized from D-glucose through a series of chemical reactions that involve the selective removal of the hydroxyl group at the C-2 position. Various synthetic methods have been developed to produce 2-deoxy-D-glucose with high yields and purity, utilizing starting materials such as D-glucal and other derivatives.

Classification

2-Deoxy-D-glucose is classified as a carbohydrate and more specifically as a monosaccharide. It belongs to the family of deoxy sugars, which are sugars that lack one or more hydroxyl groups. Its chemical formula is C₆H₁₂O₅, and it has a molecular weight of approximately 164.16 g/mol.

Synthesis Analysis

Methods

There are multiple synthetic routes to produce 2-deoxy-D-glucose, including:

  1. Enzymatic Synthesis: This method employs specific enzymes to catalyze the conversion of substrates into 2-deoxy-D-glucose.
  2. Chemical Synthesis: Traditional chemical methods involve several steps:
    • Haloalkoxylation: D-glucal undergoes haloalkoxylation to form alkyl 2-deoxy-2-halo-α/β-D-glucopyranosides.
    • Reduction: The halo compounds are then reduced to yield 2-deoxy-D-glucose.
    • Hydrolysis: Finally, hydrolysis of the alkyl glycosides leads to the formation of pure 2-deoxy-D-glucose .

Technical Details

For example, a method reported by Mereyala et al. involves using D-glycal as a starting material, achieving high yields through specific bromination and subsequent reduction processes .

Molecular Structure Analysis

Structure

The molecular structure of 2-deoxy-D-glucose can be represented as follows:

  • Chemical Formula: C₆H₁₂O₅
  • Molecular Weight: 164.16 g/mol
  • Structural Representation: The compound consists of six carbon atoms arranged in a ring structure typical of pyranoses.

Data

  • Density: Approximately 1.5 g/cm³
  • Boiling Point: Around 411 °C at 760 mmHg
  • Flash Point: Approximately 202 °C .
Chemical Reactions Analysis

Reactions

2-Deoxy-D-glucose participates in various chemical reactions similar to those of glucose but with notable differences due to its structural modification:

  1. Oxidation: Can be oxidized to gluconic acid under specific conditions.
  2. Reduction: It can be reduced to form sorbitol using reducing agents like sodium borohydride.
  3. Substitution Reactions: The hydroxyl groups can undergo substitution reactions, forming esters or ethers .

Technical Details

The lack of a hydroxyl group at C-2 significantly alters its reactivity compared to D-glucose, particularly affecting its metabolism within biological systems.

Mechanism of Action

Process

The primary mechanism by which 2-deoxy-D-glucose exerts its effects is through competitive inhibition of glucose metabolism. By entering cells via glucose transporters, it is phosphorylated to form 2-deoxy-D-glucose-6-phosphate but cannot proceed further in glycolysis due to the absence of the C-2 hydroxyl group.

Data

This inhibition leads to reduced ATP production and increased metabolic stress on cells, particularly cancer cells that rely heavily on glycolysis for energy . Research indicates that this property can be exploited therapeutically in cancer treatment by depriving tumor cells of energy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline powder.
  • Solubility: Soluble in water and ethanol, facilitating its use in various biological assays.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but should be stored properly (usually at -20 °C).
  • Reactivity: Reacts similarly to glucose but with limited metabolic pathways due to its modified structure .
Applications

Scientific Uses

  1. Cancer Research: Widely used as an inhibitor of glycolysis in studies aimed at understanding cancer metabolism and developing therapeutic strategies.
  2. Neuroscience: Employed in experiments assessing glucose uptake in neuronal tissues.
  3. Diagnostic Tools: Utilized in positron emission tomography imaging as a tracer for glucose metabolism.
Introduction to 2-Deoxy-D-glucose-[3H(G)] in Academic Research

Historical Context and Discovery of Radiolabeled 2-Deoxy-D-glucose

The development of radiolabeled 2-DG emerged from mid-20th-century investigations into carbohydrate metabolism. Initial studies in the 1950s by Wick et al. characterized unlabeled 2-DG as a competitive inhibitor of glycolysis, revealing its blockade at the phosphoglucoisomerase step due to an inability to isomerize to fructose-6-phosphate [7]. This discovery laid the groundwork for radiolabeled versions. By the late 1970s, Sokoloff’s pioneering carbon-14-labeled 2-deoxy-D-glucose ([¹⁴C]2-DG) autoradiographic technique enabled the first in vivo visualizations of cerebral glucose utilization in rats. However, [¹⁴C]2-DG autoradiography faced resolution limitations due to carbon-14’s relatively high-energy beta particles (156 keV), which generated diffuse signals in tissue sections [3].

The synthesis of tritiated 2-DG ([³H]2-DG) in the early 1980s marked a transformative advancement. Tritium’s low-energy beta emissions (18.6 keV) dramatically improved spatial resolution in autoradiography. As demonstrated by Sharp et al. (1984), [³H]2-DG autoradiographs resolved metabolic heterogeneity within discrete brain nuclei (e.g., nucleus accumbens, basolateral amygdala) and hippocampal laminae—features unresolvable with [¹⁴C]2-DG [3]. This technical leap facilitated neuron-level metabolic mapping and cemented [³H]2-DG’s role in functional neuroanatomy. Concurrently, HPLC methodologies were refined for quantifying [³H]2-DG purity and concentration in pharmaceutical preparations, utilizing amino columns (e.g., μBondapak NH₂) with acetonitrile/water eluents and UV/fluorescence detection [1] [12].

Table 1: Evolution of 2-DG Radiolabeling and Detection Techniques

RadiolabelEnergy (keV)ResolutionPrimary Detection MethodKey Applications
¹⁴C156Low (~100–200 μm)Film AutoradiographyWhole-organ metabolic mapping
³H18.6High (<10 μm)Emulsion AutoradiographyCellular/subcellular metabolic mapping
¹⁸F511 (annihilation)Moderate (1–2 mm)PET ScintillationClinical oncology/neurology

Role as a Metabolic Tracer in Glycolytic Pathway Interrogation

[³H]2-DG’s primary utility lies in its ability to mimic glucose transport and phosphorylation while undergoing metabolic arrest. It competitively enters cells via glucose transporters (GLUTs), with higher uptake observed in highly glycolytic tissues (e.g., tumors, activated neurons). Intracellularly, hexokinase phosphorylates it to [³H]2-DG-6-P, which cannot be metabolized by phosphoglucoisomerase or glycogen synthase. This trapping allows quantification of glucose uptake rates by measuring accumulated radioactivity [1] [5].

Key mechanistic insights derived from [³H]2-DG studies include:

  • Oncology: Seminal work demonstrated amplified [³H]2-DG uptake in tumors relative to normal tissues, directly visualizing the Warburg effect (aerobic glycolysis). This selectivity underpins its use in evaluating glycolytic inhibitors (e.g., quercetin) in oral squamous cell carcinoma and synergistic drug combinations (e.g., with mitochondrial-targeted agents) [8] [1].
  • Neurology: [³H]2-DG autoradiography revealed metabolic suppression during 2-DG-induced neuroprotection in seizure models. By reversibly inhibiting glycolysis, 2-DG reduces presynaptic excitatory currents and seizure-induced gene expression, offering disease-modifying potential in epilepsy [5] [8].
  • Glycogen Synthesis Paradox: Contrary to early assumptions, James et al. (1996) demonstrated insulin-dependent incorporation of [³H]2-DG into glycogen in rat muscle, liver, and adipose tissue. This occurs because glycogen synthase utilizes UDP-2-deoxyglucose, leading to underestimation of true glucose uptake when measuring only [³H]2-DG-6-P accumulation. At physiological insulin, ~14% of tissue 2-DG uptake contributes to glycogen [4] [6].

Table 2: Research Applications of [³H]2-DG in Disease Models

Disease AreaKey FindingExperimental ModelReference
OncologyElevated [³H]2-DG uptake in tumors vs. normal tissueXenograft models [1]
Synergy between 2-DG and mitochondrial-targeted drugsBreast cancer cells [7]
Quercetin inhibits glycolysis via G3BP1/YWHAZ axisOral squamous cell carcinoma [8]
Neurology2-DG suppresses seizure activity via metabolic inhibition6Hz stimulation, kainate models [5]
Attenuation of post-traumatic epileptiform activityControlled cortical impact model [5]
MetabolismInsulin-dependent 2-DG incorporation into glycogenRat skeletal muscle [4] [6]

Significance in Comparative Tissue-Specific Glucose Uptake Studies

[³H]2-DG’s unparalleled ability to quantify glucose metabolism disparities across tissues has revolutionized endocrinology and metabolism research. The foundational in vivo method developed by Kraegen et al. (1984) infused [³H]2-DG into rats during insulin clamps, comparing tracer accumulation in dissected tissues. This revealed striking heterogeneity:

  • Insulin-Sensitive Tissues: Muscle, heart, and adipose tissue exhibited 1.7- to 17.9-fold increased [³H]2-DG uptake under hyperinsulinemia.
  • Insulin-Insensitive Tissues: Brain, spleen, lung, and gut showed minimal response to insulin, with brain glucose metabolism remaining unchanged even during prolonged insulin infusion [2].

Further studies integrated [³H]2-DG with other tracers (e.g., [U-¹⁴C]glucose) to dissect metabolic fates. For instance, white adipose tissue demonstrated proportional incorporation of both tracers into glycogen, highlighting conserved pathways despite structural differences between glucose and 2-DG [4]. In diabetes research, [³H]2-DG autoradiography exposed impaired glucose uptake in adipocytes and pancreatic β-cells of type 2 diabetic (T2D) mice, correlating with reduced SWELL1 protein—a regulator of insulin signaling [10].

Methodologically, perfusion fixation pre-sectioning significantly improved [³H]2-DG autoradiographic resolution by enhancing intracellular tracer retention, likely through fixation of 2-deoxy-glycogen [3]. Modern protocols now combine [³H]2-DG infusion with tissue homogenization, glycogen precipitation, and scintillation counting to simultaneously quantify glycolysis and glycogenesis fluxes [9].

Table 3: Tissue-Specific Glucose Uptake Characteristics Using [³H]2-DG

TissueBasal UptakeFold-Increase with InsulinGlycogen Synthesis Contribution
Skeletal MuscleLow17.9x14.0% ± 1.9
MyocardiumHigh8.2xMinimal
Adipose TissueLow7.3x10.7% ± 0.9
BrainHigh1.0x (none)Not detected
LiverVariable2.1xMajor site

Data compiled from [2] [4] [10]. Glycogen synthesis at physiological insulin.

Properties

Product Name

2-Deoxy-D-glucose-[3H(G)]

IUPAC Name

(3R,4S,5R)-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one

Molecular Formula

C6H12O5

Molecular Weight

166.16 g/mol

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i2T

InChI Key

VRYALKFFQXWPIH-URGYAHDMSA-N

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O

Isomeric SMILES

[3H]C(=O)C[C@H]([C@@H]([C@@H](CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.